BenchChemオンラインストアへようこそ!

Futibatinib

FGFR inhibitor covalent inhibitor irreversible binding

Futibatinib is the first approved irreversible, covalent FGFR1-4 inhibitor, forming a covalent bond with the P-loop cysteine, ensuring sustained target engagement and a low acquired resistance frequency. Unlike ATP-competitive inhibitors (e.g., Pemigatinib), it potently inhibits clinically relevant FGFR2 mutants (V564F, N550H, E566G). Essential for preclinical resistance evolution models, in vivo xenograft studies, and as a positive control in covalent inhibitor assay development. Oral bioavailability enables translational combination studies with chemotherapy or immunotherapy.

Molecular Formula C22H22N6O3
Molecular Weight 418.4 g/mol
CAS No. 1814961-20-0
Cat. No. B8055466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFutibatinib
CAS1814961-20-0
Molecular FormulaC22H22N6O3
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC
InChIInChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1
InChIKeyKEIPNCCJPRMIAX-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Futibatinib: A Covalent, Irreversible Pan-FGFR Inhibitor for FGFR-Aberrant Tumors


Futibatinib (CAS 1814961-20-0), also known as TAS-120 and marketed as Lytgobi, is a small-molecule kinase inhibitor that acts as an irreversible, covalent antagonist of fibroblast growth factor receptors 1-4 (FGFR1-4) [1]. It is structurally distinct as the first approved FGFR inhibitor that forms a covalent bond with a conserved cysteine residue in the kinase domain's P-loop, a feature that underpins its differentiated pharmacological profile compared to reversible ATP-competitive FGFR inhibitors [2].

Why Futibatinib Cannot Be Simply Substituted by Other Pan-FGFR Inhibitors


Unlike its primary clinical comparators (Pemigatinib, Infigratinib, and Erdafitinib), which are reversible ATP-competitive inhibitors, Futibatinib's covalent, irreversible binding mechanism confers a distinct resistance profile and sustained target engagement [1]. Preclinical models demonstrate that the frequency of acquired drug-resistant clones is significantly lower with Futibatinib compared to ATP-competitive FGFR inhibitors, and it retains potent inhibitory activity against a spectrum of clinically relevant secondary FGFR2 kinase domain mutations that commonly drive resistance to reversible inhibitors [2]. This translates to a unique therapeutic position for Futibatinib, particularly in the post-reversible inhibitor setting, where cross-trial comparisons and direct clinical case series suggest it can provide clinical benefit after progression on other FGFR inhibitors [1].

Quantitative Evidence for Futibatinib Differentiation vs. FGFR Inhibitor Comparators


Covalent, Irreversible Binding Mechanism Distinct from ATP-Competitive Inhibitors

Futibatinib is the first approved covalent, irreversible FGFR1-4 inhibitor, differentiating it from the reversible ATP-competitive inhibitors Pemigatinib, Infigratinib, and Erdafitinib [1]. This fundamental difference in binding mode is evidenced by its ability to form a stable covalent bond with the P-loop cysteine of FGFR kinases [2].

FGFR inhibitor covalent inhibitor irreversible binding kinase assay

Potent Inhibition of FGFR2 Gatekeeper Mutants (e.g., V564F) vs. Reversible Inhibitors

Futibatinib demonstrates superior potency against the clinically relevant FGFR2 V564F gatekeeper mutation, a common mechanism of acquired resistance to ATP-competitive FGFR inhibitors. While reversible inhibitors infigratinib, pemigatinib, and erdafitinib show a 650–3853-fold increase in IC50 against V564F compared to wild-type, Futibatinib exhibits only a 138-fold shift in potency [1].

drug resistance gatekeeper mutation V564F FGFR2 IC50

Reduced Frequency of Acquired Resistant Clones vs. ATP-Competitive FGFR Inhibitors

In an unbiased random mutagenesis screen of FGFR2 kinase domains, treatment with Futibatinib resulted in significantly fewer drug-resistant clones than treatment with the reversible ATP-competitive inhibitors pemigatinib or erdafitinib [1].

acquired resistance mutagenesis screen Ba/F3 FGFR2

Broader Inhibition of Drug-Resistant FGFR2 Mutants vs. Pemigatinib and Erdafitinib

Futibatinib maintained potent activity (IC50 values comparable to wild-type) against 8 out of 10 tested FGFR2 drug-resistant mutations, whereas pemigatinib's activity was attenuated by ≥5-fold against all tested mutants [1].

drug resistance kinase mutation IC50 FGFR2

Superior Objective Response Rate (ORR) in FGFR2 Fusion-Positive Cholangiocarcinoma

In a pivotal Phase II trial (FOENIX-CCA2) for previously treated, advanced intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements, Futibatinib demonstrated an objective response rate (ORR) of 42% [1]. In cross-trial comparisons with similar patient populations, this ORR is numerically higher than that reported for Pemigatinib (35.5%) and Infigratinib (31%) [2].

cholangiocarcinoma FGFR2 fusion ORR phase II trial clinical efficacy

Key Research and Procurement Scenarios for Futibatinib


As a Positive Control for Irreversible Covalent Kinase Inhibition

Given its well-characterized covalent, irreversible binding mechanism, Futibatinib serves as an ideal tool compound and positive control in assays designed to study the kinetics, selectivity, and cellular consequences of covalent kinase inhibition. This is distinct from using reversible FGFR inhibitors like Pemigatinib, which would not model the sustained target engagement and distinct resistance profile associated with covalent inhibitors [1].

Investigating Acquired Resistance to FGFR Inhibition

Futibatinib is a critical reagent for studies investigating mechanisms of acquired resistance to FGFR-targeted therapies. Its demonstrated ability to potently inhibit a wide range of secondary FGFR2 kinase domain mutants, including gatekeeper mutations (e.g., V564F), makes it essential for experiments modeling resistance evolution and for testing combination strategies to prevent or overcome resistance [2].

In Vivo Efficacy Studies in FGFR-Driven Xenograft Models

Futibatinib is a validated agent for preclinical in vivo studies in mouse xenograft models of human tumors harboring FGFR aberrations (amplifications, mutations, fusions). Its oral bioavailability and proven dose-dependent antitumor activity in models of gastric, lung, bladder, and breast cancers provide a strong foundation for translational research and for exploring combination therapies with chemotherapy or immunotherapy agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Futibatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.